molecular formula C12H12F3N3O B1404651 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1443291-26-6

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No. B1404651
CAS RN: 1443291-26-6
M. Wt: 271.24 g/mol
InChI Key: QEEYXYCETHMVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a trifluoromethyl group and a phenyl group indicates that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a phenyl ring through a methylene (-CH2-) group. The phenyl ring carries a trifluoromethyl (-CF3) group. Additionally, there is an ethan-1-ol group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. The presence of the trifluoromethyl group might influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can influence the polarity, lipophilicity, and acidity/basicity of the compound .

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The triazole moiety, when combined with pyrimidine, has shown promising results in protecting neuronal function and structure . This could lead to the development of new treatments for diseases like Alzheimer’s, Parkinson’s, and Huntington’s.

Anti-neuroinflammatory Properties

Inflammation in the nervous system can lead to or exacerbate neurodegenerative conditions. The compound has been studied for its anti-neuroinflammatory properties . It has shown significant inhibition of nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells, which are key factors in neuroinflammation .

Anticancer Activity

The structural analogs of this compound have been synthesized and screened for their anticancer activity . Specifically, its efficacy against various cancer cell lines, including breast and cervical cancer cells, has been explored. The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .

Chemical Synthesis and Raw Material

This compound serves as a valuable raw material in chemical synthesis. It can be used to prepare other complex compounds and has applications in the development of pharmaceuticals and other specialized chemicals .

Future Directions

The study of triazole derivatives is a very active field in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activity of this compound and its potential use as a therapeutic agent .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with proteins such as tubulin and carbonic anhydrase-II . These proteins play crucial roles in cellular functions such as cell division and pH regulation, respectively.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may form hydrogen bonds and hydrophobic interactions with its target proteins . These interactions can alter the conformation and function of the target proteins, leading to changes in cellular processes.

Pharmacokinetics

Its predicted properties include a boiling point of 3837±520 °C, a density of 135±01 g/cm3, and a pKa of 1308±020 . These properties can influence the compound’s bioavailability and pharmacokinetics.

properties

IUPAC Name

1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7-8,19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEYXYCETHMVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 3
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 5
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.